

# Early-Phase Clinical Trial Results for Dasotraline Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Dasotraline hydrochloride is a novel dopamine and norepinephrine reuptake inhibitor (DNRI) investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge-Eating Disorder (BED).[1][2] Its distinct pharmacokinetic profile, characterized by a slow absorption and long elimination half-life, allows for stable plasma concentrations over a 24-hour period with once-daily dosing.[3] This technical guide provides a comprehensive summary of the early-phase clinical trial results for dasotraline, focusing on its pharmacokinetics, efficacy, and safety in various patient populations. Note that in May 2020, the development program for dasotraline was halted, and New Drug Applications (NDAs) for ADHD and BED were withdrawn.[1]

### **Mechanism of Action**

Dasotraline functions as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1] By blocking these transporters in the presynaptic terminal, dasotraline increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This dual mechanism is believed to be responsible for its therapeutic effects in ADHD and BED. Unlike amphetamine-based stimulants, dasotraline does not induce the release of dopamine, which may lower its potential for abuse.[1]







Click to download full resolution via product page

Dasotraline's Mechanism of Action

## **Pharmacokinetic Profile**

Dasotraline exhibits a unique pharmacokinetic profile with slow absorption and a long elimination half-life, leading to stable plasma concentrations over a 24-hour dosing interval.

| Parameter                              | Value                                  | Source |
|----------------------------------------|----------------------------------------|--------|
| Absorption                             | Slow                                   | [3]    |
| Elimination Half-Life                  | 47-77 hours                            | [3]    |
| Time to Steady State                   | Approximately 10 days                  | [3]    |
| Dopamine Transporter (DAT) Occupancy   | ~50% at 4.5 ng/mL plasma concentration | [3]    |
| Serotonin Transporter (SERT) Occupancy | No significant occupancy               | [3]    |

# **Experimental Protocols**



The early-phase clinical trials for dasotraline were typically randomized, double-blind, placebocontrolled studies conducted in outpatient settings.



Click to download full resolution via product page

Generalized Clinical Trial Workflow for Dasotraline

# **Key Methodological Components:**



- Patient Population: Adults (18-55 years) or children/adolescents (6-12 years) with a DSM-IV-TR or DSM-5 diagnosis of ADHD or BED.[4][5][6]
- Inclusion Criteria: Typically included a baseline severity score on a relevant scale, such as the ADHD Rating Scale, Version IV (ADHD RS-IV) total score of ≥ 26 for adults with ADHD.
   [6]
- Exclusion Criteria: Common exclusions were other primary psychiatric disorders (e.g., bipolar disorder, psychosis), recent substance abuse, and use of other psychotropic medications.[4]
- Study Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group, and fixed-dose or flexible-dose designs were utilized.[4][5]
- Treatment Duration: Ranged from 4 to 12 weeks of double-blind treatment.[1][7]
- Dosage: Fixed or flexible daily doses typically ranged from 2 mg to 8 mg.[1][7]
- Primary Efficacy Endpoints:
  - For ADHD: Change from baseline in the ADHD RS-IV total score.[4]
  - For BED: Change from baseline in the number of binge-eating days per week.
- Secondary Efficacy Endpoints: Included the Clinical Global Impression, Severity (CGI-S)
   scale and other relevant disorder-specific scales.[4][7]
- Safety Assessments: Monitored adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[4][7]

# Efficacy Results Attention-Deficit/Hyperactivity Disorder (ADHD) in Adults



| Study<br>Endpoint                                  | Dasotraline<br>4 mg/day | Dasotraline<br>8 mg/day | Placebo | p-value (vs.<br>Placebo)    | Source |
|----------------------------------------------------|-------------------------|-------------------------|---------|-----------------------------|--------|
| Change in ADHD RS-IV Total Score (4 weeks)         | -12.4                   | -13.9                   | -9.7    | 8 mg: 0.019;<br>4 mg: 0.076 | [3]    |
| Change in<br>Modified CGI-<br>S Score (4<br>weeks) | -1.1                    | -1.1                    | -0.7    | 8 mg: 0.013;<br>4 mg: 0.021 | [3]    |
| Responder Rate (≥30% reduction in ADHD RS-IV)      | 49.1%                   | 52.3%                   | 38.2%   | 8 mg: 0.029;<br>4 mg: 0.109 | [4]    |

Attention-Deficit/Hyperactivity Disorder (ADHD) in

Children (6-12 years)

| Study<br>Endpoint                              | Dasotraline<br>2 mg/day | Dasotraline<br>4 mg/day | Placebo | p-value (vs.<br>Placebo)                  | Source |
|------------------------------------------------|-------------------------|-------------------------|---------|-------------------------------------------|--------|
| Change in ADHD RS-IV- HV Total Score (6 weeks) | -11.8                   | -17.5                   | -11.4   | 4 mg: <0.001;<br>2 mg: not<br>significant | [8]    |
| Improvement<br>in CGI-S<br>Score               | Not<br>significant      | Significant             | -       | 4 mg:<br>Significant                      | [8]    |

# **Binge-Eating Disorder (BED) in Adults**

A flexible-dose (4, 6, or 8 mg/day) study showed a significant reduction in binge-eating days per week compared to placebo.[7] A subsequent fixed-dose study provided further insights.



| Study<br>Endpoint<br>(12 weeks)      | Dasotraline<br>4 mg/day | Dasotraline<br>6 mg/day | Placebo | p-value (vs.<br>Placebo)                  | Source |
|--------------------------------------|-------------------------|-------------------------|---------|-------------------------------------------|--------|
| Change in Binge-Eating Days per Week | -3.21                   | -3.47                   | -2.92   | 6 mg: 0.0045;<br>4 mg: not<br>significant | [9]    |
| Improvement in BE-CGI-S Score        | Effect Size:<br>0.27    | Effect Size:<br>0.37    | -       | -                                         | [9]    |
| Improvement in YBOCS-BE Total Score  | Effect Size:<br>0.29    | Effect Size:<br>0.43    | -       | -                                         | [9]    |

# **Safety and Tolerability**

Dasotraline was generally well-tolerated in early-phase trials. The most commonly reported adverse events were consistent with the known effects of dopamine and norepinephrine reuptake inhibitors.

| Adverse Event      | Dasotraline<br>Frequency      | Placebo Frequency | Source |
|--------------------|-------------------------------|-------------------|--------|
| Insomnia           | 44.6% (BED study)             | 8.1% (BED study)  | [7]    |
| Dry Mouth          | 27.4% (BED study)             | 5.0% (BED study)  | [7]    |
| Decreased Appetite | 19.7% (BED study)             | 6.9% (BED study)  | [7]    |
| Anxiety            | 17.8% (BED study)             | 2.5% (BED study)  | [7]    |
| Nausea             | Reported as frequent          | -                 | [3]    |
| Irritability       | Reported in pediatric studies | -                 | [8]    |
| Decreased Weight   | Reported in pediatric studies | -                 | [8]    |



Discontinuation rates due to adverse events were higher in the dasotraline groups compared to placebo. In an adult ADHD study, discontinuation rates were 10.3% for the 4 mg/day group and 27.8% for the 8 mg/day group.[3]

## Conclusion

Early-phase clinical trials demonstrated that dasotraline, a novel dopamine and norepinephrine reuptake inhibitor with a long half-life, showed potential efficacy in treating adult and pediatric ADHD, as well as adult BED.[1][3][7][8] The 8 mg/day dose appeared most effective for adult ADHD, while the 4 mg/day dose was effective in children with ADHD.[3][8] For BED, the 6 mg/day dose showed a significant reduction in binge-eating days.[9] The safety profile was characterized by common side effects such as insomnia, decreased appetite, and dry mouth.[3] [7] Despite these promising early results, further clinical studies were deemed necessary to support regulatory approval, and the development program was ultimately discontinued.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. additudemag.com [additudemag.com]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy and Safety of Dasotraline in Adults With Binge-Eating Disorder: A Randomized, Placebo-Controlled, Flexible-Dose Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Dasotraline Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023446#early-phase-clinical-trial-results-for-dasotraline-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com